molecular formula C19H18N4O2 B1255414 6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine

6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine

Cat. No. B1255414
M. Wt: 334.4 g/mol
InChI Key: RPNGDYZFSXTIPK-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Cardioactivity and Structural Analysis

  • A study by McKenna et al. (1988) analyzed compounds related to 4-aryldihydropyridine calcium-channel blockers, including derivatives of isoxazolyl, for their molecular structures and cardioactivity. They found that these compounds, due to their structural characteristics, could act as vasodilators, suggesting potential applications in treating hypertension and angina (McKenna et al., 1988).

Chemical Synthesis and Modifications

  • Zhou and Natale (1998) reported on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a process important for the synthesis and modification of isoxazole AMPA analogs (Zhou & Natale, 1998).
  • In a related study, Burkhart et al. (2001) developed an improved procedure for lithiating ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which has implications for creating prodrugs targeting AMPA glutamate neurotransmitters (Burkhart et al., 2001).

Antimicrobial and Analgesic Applications

  • Rajanarendar et al. (2013) synthesized a series of compounds from 3,5-dimethyl-4-nitroisoxazole and found that some of these compounds exhibited significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Cytotoxic Activity

  • A study by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including isoxazole analogs. These compounds displayed potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Biological Defense Mechanisms

  • Meinwald et al. (1966) identified 1,2-dimethyl-4(3H)-quinazolinone in the defensive secretion of the Glomeris marginata millipede, highlighting the biological significance of such compounds in nature (Meinwald et al., 1966).

properties

Product Name

6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-yl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C19H18N4O2/c1-11(17-5-4-8-24-17)22-19-15-9-14(6-7-16(15)20-10-21-19)18-12(2)23-25-13(18)3/h4-11H,1-3H3,(H,20,21,22)

InChI Key

RPNGDYZFSXTIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN=C3NC(C)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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